ACT-281959

Description

Properties

CAS No. |

1159501-31-1 |

|---|---|

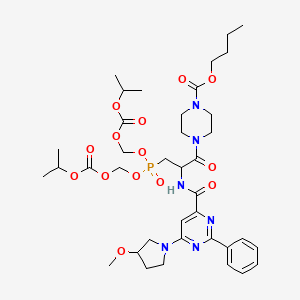

Molecular Formula |

C38H55N6O14P |

Molecular Weight |

850.8 g/mol |

IUPAC Name |

butyl 4-[(2R)-3-[bis(propan-2-yloxycarbonyloxymethoxy)phosphoryl]-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C38H55N6O14P/c1-7-8-20-52-36(47)43-18-16-42(17-19-43)35(46)31(23-59(50,55-24-53-37(48)57-26(2)3)56-25-54-38(49)58-27(4)5)40-34(45)30-21-32(44-15-14-29(22-44)51-6)41-33(39-30)28-12-10-9-11-13-28/h9-13,21,26-27,29,31H,7-8,14-20,22-25H2,1-6H3,(H,40,45)/t29-,31-/m0/s1 |

InChI Key |

ZDPYSJCPGHHDID-SMCANUKXSA-N |

SMILES |

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |

Isomeric SMILES |

CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |

Canonical SMILES |

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACT-281959; ACT 281959; ACT281959. |

Origin of Product |

United States |

Pharmacological Classification and Target Identification of Act 281959

Identification as a P2Y12 Receptor Antagonist Prodrug

ACT-281959 is classified as a di-ester prodrug of a P2Y12 receptor antagonist ncats.ioncats.iotandfonline.com. Prodrugs are inactive or less active compounds that are converted into their active forms within the body. This design was initially intended to improve absorption after oral dosing ncats.ioncats.iotandfonline.com. This compound is rapidly converted in vivo by esterases through a two-step process, involving the formation of a mono-ester intermediate (ACT-409100), to yield the active moiety ncats.iotandfonline.com.

Characterization of the Active Metabolite (Selatogrel/ACT-246475)

The active metabolite of this compound is known as Selatogrel, also referred to as ACT-246475 ncats.iotandfonline.comresearchgate.netmedchemexpress.comtargetmol.comclinicaltrials.euabmole.comwikipedia.orgnih.govnih.govtandfonline.comresearchgate.nettandfonline.comwhiterose.ac.ukmdpi.comsina.cnchemicalbook.comgpcrdb.orgd-nb.infomdpi.com. Selatogrel is characterized as a new, reversible, selective, and potent antagonist of the platelet P2Y12 receptor researchgate.netmedchemexpress.comtargetmol.comclinicaltrials.euabmole.comnih.govresearchgate.nettandfonline.comwhiterose.ac.ukmdpi.comd-nb.info. It is a 2-phenylpyrimidine-4-carboxamide (B13652400) analog tandfonline.comtandfonline.comtandfonline.comwhiterose.ac.uk. Selatogrel inhibits platelet aggregation medchemexpress.comtargetmol.comabmole.com.

Receptor Selectivity and Potency Profiling in Preclinical Models

Selatogrel (ACT-246475), the active metabolite of this compound, has demonstrated potent and selective P2Y12 receptor antagonism in preclinical studies medchemexpress.comtargetmol.comabmole.comresearchgate.nettandfonline.comwhiterose.ac.uk. In vitro studies using Chinese hamster ovary cells expressing P2Y12 showed an IC50 of 4.8 nmol/L for selatogrel tandfonline.comtandfonline.com. Using light transmittance aggregometry of human platelet-rich plasma with ADP as an agonist, the IC50 was determined to be 31 nmol/L tandfonline.comtandfonline.com. Selatogrel inhibits platelet aggregation in a concentration-dependent manner abmole.com.

Preclinical animal studies have further characterized the effects of this compound and Selatogrel. Oral administration of this compound showed antithrombotic efficacy in the rat ferric chloride model ncats.ioncats.io. Selatogrel dose-dependently blocked thrombus formation in the wistar rat FeCl3 model medchemexpress.comchemicalbook.com. At equivalent antithrombotic doses in a rat model of arterial injury, selatogrel led to significantly less bleeding compared to clopidogrel (B1663587) or ticagrelor (B1683153), suggesting a potentially wider therapeutic window tandfonline.comtandfonline.comtandfonline.commdpi.com. Selatogrel has also been shown to induce the disaggregation of ADP-induced platelet aggregates in vitro with human platelet-rich plasma mdpi.com.

Data from a first-in-man trial investigating oral doses of this compound and ACT-246475 in healthy males provided insights into the pharmacokinetics and pharmacodynamics. ACT-246475 exposure correlated with platelet inhibition researchgate.netnih.gov. Exploratory formulations of this compound enhanced the bioavailability and antiplatelet effect of ACT-246475 researchgate.netnih.gov. Plasma concentrations of ACT-246475 were measured using a validated liquid chromatography coupled to tandem mass spectrometry assay researchgate.net.

The following table summarizes some preclinical potency data for Selatogrel:

| Assay | Species/System | Agonist | IC50 (nM) | Reference |

| P2Y12 inhibition (cells expressing P2Y12) | Chinese hamster ovary cells | - | 4.8 | tandfonline.comtandfonline.com |

| Platelet aggregation inhibition (Light transmittance aggregometry) | Human platelet-rich plasma | ADP | 31 | tandfonline.comtandfonline.com |

| Platelet aggregation inhibition | Ex vivo measurements | - | - | abmole.com |

Prodrug Design and Biotransformation Pathways of Act 281959

Chemical Rationale for Di-Ester Prodrug Design

The design of ACT-281959 as a di-ester prodrug aimed to improve the physicochemical properties of the active metabolite, selatogrel (ACT-246475), particularly its absorption characteristics following oral administration. ncats.iotandfonline.comtandfonline.com Prodrugs are often designed to overcome limitations of the parent drug, such as poor solubility, absorption, or extensive first-pass metabolism. centralasianstudies.orgmdpi.comiipseries.orgpharmacologycanada.org In the case of this compound, the addition of two ester chains to the phosphonic acid group of ACT-246475 was intended to enhance its lipophilicity, thereby potentially improving its membrane permeability and subsequent absorption. mdpi.comiipseries.orgijpsjournal.comijpsjournal.com This chemical modification facilitates the transport of the inactive prodrug form across biological membranes before it is converted in vivo to the active drug. centralasianstudies.orgiipseries.org

In Vivo Hydrolysis Mechanisms and Enzyme Involvement

Following administration, this compound undergoes rapid hydrolysis in vivo to liberate the active principle, selatogrel (ACT-246475). ncats.iotandfonline.comtandfonline.com This biotransformation occurs through a two-step hydrolysis process. ncats.ioncats.io

Non-Cytochrome P450 Mediated Activation

Crucially, the hydrolysis of this compound is primarily mediated by non-cytochrome P450 (CYP) enzymes. tandfonline.comtandfonline.com This is a significant aspect of its metabolism, as many drugs are primarily metabolized by the CYP enzyme system. ijpcbs.commedcentral.comnih.gov The reliance on non-CYP-mediated activation suggests that the biotransformation of this compound is less likely to be affected by potential drug interactions involving CYP enzyme inhibition or induction. Enzymes commonly involved in the hydrolysis of ester prodrugs include esterases such as acetylcholine (B1216132) esterase, carboxyesterase, and butyrylcholinesterase. ijpsjournal.comijpsjournal.com While specific esterases responsible for this compound hydrolysis are not explicitly detailed in all sources, the rapid in vivo hydrolysis points towards the involvement of ubiquitous esterase activity. ncats.ioncats.iotandfonline.comtandfonline.com Dichlorvos has been used experimentally to inhibit blood esterases from hydrolyzing this compound and its intermediate metabolite, ACT-409100, highlighting the role of these enzymes in its breakdown. researchgate.net

Identification of Intermediate Mono-Ester Metabolites (e.g., ACT-409100)

The hydrolysis of the di-ester prodrug this compound occurs sequentially, leading to the formation of an intermediate mono-ester metabolite, ACT-409100. ncats.ioncats.iotandfonline.comtandfonline.com This intermediate is then further hydrolyzed to yield the active drug, ACT-246475. ncats.ioncats.io This two-step conversion process is a key feature of this compound's biotransformation pathway. ncats.ioncats.io ACT-409100 represents a transient form in the metabolic cascade from the administered prodrug to the pharmacologically active compound.

Prodrug Conversion Kinetics in Experimental Systems

Studies have investigated the conversion kinetics of this compound in experimental systems, including in humans. In a first-in-human study, oral administration of this compound showed rapid absorption and elimination. researchgate.netnih.gov While the specific kinetics parameters (e.g., rate constants) for the hydrolysis steps are not extensively detailed in the provided snippets, the description of rapid hydrolysis in vivo indicates a swift conversion of the prodrug to its active form. tandfonline.comtandfonline.com Experimental methods, such as using inhibitors like dichlorvos, have been employed to study the enzymatic hydrolysis of ACT-2819959 and ACT-409100, allowing for better characterization of the conversion process. researchgate.net

Impact of Prodrug Design on Active Metabolite Generation

The di-ester prodrug design of this compound was intended to improve the generation of the active metabolite, ACT-246475, particularly after oral administration. ncats.iotandfonline.comtandfonline.com However, initial studies indicated that oral absorption of this compound was poor, resulting in only low plasma levels of the active drug. tandfonline.comtandfonline.comresearchgate.net Although exploratory oral formulations aimed to enhance bioavailability and the antiplatelet effect of selatogrel, the characteristics were not deemed satisfactory for further development via this route. tandfonline.comtandfonline.com Despite the poor oral bioavailability, the prodrug design does facilitate the generation of the active form through hydrolysis, albeit with limitations related to the extent of absorption. mdpi.comiipseries.orgijpsjournal.comijpsjournal.com The conversion results in dose-dependent quantities of the active form being produced. mdpi.comiipseries.orgijpsjournal.comijpsjournal.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 42630121 |

| ACT-409100 | Not explicitly found in search results, identified as intermediate metabolite of this compound ncats.ioncats.iotandfonline.comtandfonline.com |

| Selatogrel (ACT-246475) | Not explicitly found in search results, identified as the active metabolite of this compound ncats.ioncats.io |

Data Table: Summary of this compound Biotransformation

| Feature | Description |

| Prodrug Type | Di-ester |

| Active Metabolite | Selatogrel (ACT-246475) |

| Intermediate Metabolite | ACT-409100 (mono-ester) |

| Primary Metabolism Pathway | Hydrolysis |

| Enzyme Involvement | Non-Cytochrome P450 mediated (e.g., esterases) |

| Hydrolysis Steps | Two steps (di-ester to mono-ester, mono-ester to active drug) |

| Initial Oral Absorption | Poor, leading to low plasma levels of active drug |

| Conversion to Active Form | Rapid in vivo, produces dose-dependent quantities of active form |

Molecular Mechanism of Action of the Active Metabolite Selatogrel

Competitive and Reversible Antagonism of ADP Binding at P2Y12 Receptor

Selatogrel functions as a competitive and reversible antagonist at the P2Y12 receptor. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This means that Selatogrel competes with the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), for the same binding site on the receptor. By occupying the orthosteric binding pocket, Selatogrel prevents ADP from binding and activating the receptor. researchgate.netresearchgate.netnih.govresearchgate.netrcsb.org The reversible nature of Selatogrel's binding allows it to readily associate with and dissociate from the receptor, in contrast to irreversible inhibitors like clopidogrel (B1663587) and prasugrel (B1678051). tandfonline.comtandfonline.comclinicaltrials.eunih.govpatsnap.com In human platelet-rich plasma, Selatogrel has been shown to inhibit ADP-induced platelet aggregation with an IC50 of 7.9 nM or 14 nM, depending on the specific experimental conditions, including calcium concentration. tandfonline.comtandfonline.comresearchgate.net Studies have demonstrated that Selatogrel's binding affinity to the P2Y12 receptor can be affected by calcium concentration, with a lower binding affinity observed in low calcium conditions compared to physiological calcium concentrations. researchgate.net Binding studies using radiolabeled Selatogrel have confirmed its competitive antagonism of ADP binding and its fast onset of action. researchgate.net

Modulation of P2Y12 Receptor Conformation

Beyond simply blocking the ADP binding site, Selatogrel also modulates the conformational state of the P2Y12 receptor. Research indicates that Selatogrel acts as an inverse agonist, actively stabilizing the receptor in an inactive conformation. researchgate.netresearchgate.netnih.govresearchgate.net

Stabilization of Inactive Basal State of the Receptor

Selatogrel has been shown to stabilize the inactive basal state of the P2Y12 receptor. tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.govresearchgate.netrcsb.org This inverse agonism blunts the constitutive activity of the P2Y12 receptor, which can exhibit basal signaling even in the absence of agonist binding. researchgate.netresearchgate.netnih.govresearchgate.net Using bioluminescence resonance energy transfer (BRET) probes, studies have demonstrated that Selatogrel, along with other reversible inhibitors like ticagrelor (B1683153) and elinogrel, stabilizes the inactive form of the Gαi/o-Gβγ complex, which is coupled to the P2Y12 receptor. researchgate.netresearchgate.netnih.govresearchgate.net Quantification of cyclic adenosine monophosphate (cAMP) levels has further confirmed that Selatogrel completely abolishes the constitutive activity of the P2Y12 receptor, leading to increased basal cAMP levels in human platelets. nih.govresearchgate.net

Insights from Co-crystal Structure Analysis with P2Y12 Receptor

Co-crystal structure analysis of Selatogrel bound to the P2Y12 receptor has provided significant insights into its mechanism of action at a molecular level. The 2.8 Angstrom resolution co-crystal structure confirmed that Selatogrel stabilizes the inactive, basal state of the receptor. researchgate.netresearchgate.netnih.govresearchgate.netrcsb.org The structure reveals that Selatogrel binds to pocket 1 within the receptor, a region spanning helix III to VII. researchgate.netresearchgate.netnih.govresearchgate.netrcsb.org The binding mode of Selatogrel in this pocket suggests steric overlap with the proposed binding site of ADP and its analog, 2-methylthioadenosine (B1229828) diphosphate (2MeSADP). researchgate.netresearchgate.netnih.govresearchgate.netrcsb.org This structural information is consistent with the functional characterization of Selatogrel as a competitive antagonist that prevents platelet activation by blocking ADP binding. researchgate.netresearchgate.netnih.govresearchgate.netrcsb.org

Downstream Signaling Pathway Modulation

The P2Y12 receptor is a G protein-coupled receptor that primarily couples to the Gαi2 signaling family. frontiersin.org Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased levels of intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels contribute to platelet activation. By acting as an inverse agonist and stabilizing the inactive receptor conformation, Selatogrel effectively blunts P2Y12-mediated intra-platelet signaling. researchgate.netnih.govresearchgate.net P2Y12 activation also plays a critical role in activating downstream pathways, including the PI3 kinase pathway, which in turn leads to the activation of Rap1b. frontiersin.org Activated Rap1b is crucial for regulating the sustained activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. frontiersin.org By inhibiting P2Y12 signaling, Selatogrel modulates these downstream events, ultimately impairing GPIIb/IIIa activation and subsequent platelet aggregation.

Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models

Platelet Aggregation Inhibition Studies

The primary mechanism of P2Y12 receptor antagonists is the inhibition of platelet aggregation. Studies on ACT-281959 have evaluated its ability, through its conversion to selatogrel, to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), a key mediator that acts on the P2Y12 receptor to amplify platelet activation. whiterose.ac.uk

Ex vivo studies using human platelet-rich plasma (PRP) have been central to characterizing the effects of this compound. In a first-in-human clinical trial, the administration of this compound was assessed for its ability to inhibit ADP-induced platelet aggregation. researchgate.netnih.gov The results showed that the formulation of the prodrug was critical for its efficacy. A standard oral formulation of this compound failed to achieve a 50% inhibition of platelet aggregation (IPA), even at high doses. whiterose.ac.uk However, an improved aqueous-organic oral solution of this compound did result in meaningful platelet inhibition. whiterose.ac.uk Specifically, a 70 mg dose of this exploratory formulation achieved a mean IPA of over 50%, with effects reverting to baseline within 12 to 24 hours. whiterose.ac.uk These studies measured platelet aggregation using methods like Light Transmission Aggregometry (LTA). researchgate.net

The concentration-dependent inhibitory effects are typically reported for the active metabolite, selatogrel (ACT-246475), rather than the prodrug this compound itself. In vitro studies using LTA on human platelet-rich plasma determined the half-maximal inhibitory concentration (IC50) for selatogrel. One study reported an IC50 value of 31 nmol/L for selatogrel against platelet aggregation induced by 3 μmol/L ADP. tandfonline.com Another study identified selatogrel as a competitive and reversible antagonist of ADP binding, inhibiting ADP-induced platelet aggregation with an IC50 of 7.9 nM. tandfonline.comtandfonline.com

The first-in-human trial of this compound demonstrated a clear relationship between the plasma concentration of the active metabolite selatogrel and the level of platelet inhibition. researchgate.netnih.gov However, even at a high dose of 1,000 mg of the initial oral formulation (F1), the peak plasma concentrations of selatogrel did not surpass the IC50, resulting in only modest effects on platelet aggregation. whiterose.ac.uknih.gov

| Formulation | Dose | Mean Peak IPA | Source |

|---|---|---|---|

| Standard Oral Formulation (F1) | Up to 1,000 mg | < 50% | whiterose.ac.uk |

| Aqueous-Organic Oral Solution (F2) | 70 mg | > 50% | whiterose.ac.uk |

ADP-Induced Aggregation in Human Platelet-Rich Plasma

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and mechanism of interaction between a drug and its target. For this compound, these studies focus on the interaction of its active form, selatogrel, with the P2Y12 receptor.

Binding studies utilizing radiolabeled selatogrel (ACT-246475) have been conducted to characterize its interaction with the P2Y12 receptor. These experiments confirmed that selatogrel is a competitive antagonist of ADP binding to the receptor. The research demonstrated a rapid onset of action for selatogrel at the P2Y12 receptor.

While binding studies have been performed, a specific dissociation constant (Kd) for the binding of selatogrel to the human P2Y12 receptor is not explicitly detailed in the reviewed literature. However, research has confirmed a 3-fold decrease in the binding affinity of selatogrel under low calcium conditions, such as those found in blood samples anticoagulated with citrate, which can lead to an underestimation of the compound's true potency. researchgate.net

Radioligand Binding Studies to P2Y12 Receptor

Cell-Based Functional Assays (e.g., Chinese Hamster Ovary cells expressing P2Y12)

To isolate the direct effect on the P2Y12 receptor without the complexities of plasma components, cell-based functional assays are employed. These assays often use non-human cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express the human P2Y12 receptor. tandfonline.com In this system, the ability of a compound to block ADP-induced signaling can be quantified.

For selatogrel (ACT-246475), the active metabolite of this compound, a functional assay using CHO cells expressing the human P2Y12 receptor yielded an IC50 value of 4.8 nmol/L. tandfonline.com This result confirms the high potency of selatogrel as a P2Y12 antagonist at the cellular level.

| Assay Type | System | IC50 Value | Source |

|---|---|---|---|

| Cell-Based Functional Assay | CHO Cells Expressing P2Y12 | 4.8 nmol/L | tandfonline.com |

| Platelet Aggregation (LTA) | Human Platelet-Rich Plasma | 7.9 nM | tandfonline.comtandfonline.com |

| Platelet Aggregation (LTA) | Human Platelet-Rich Plasma | 31 nmol/L | tandfonline.com |

In Vivo Pharmacodynamics in Animal Models

Antithrombotic Efficacy in Experimental Thrombosis Models

Rat Ferric Chloride (FeCl3) Thrombosis Model

The antithrombotic efficacy of ACT-281959 has been demonstrated in the rat ferric chloride (FeCl3)-induced thrombosis model. ncats.ioacs.org This model is a well-established method for inducing arterial thrombosis by applying a solution of ferric chloride to the carotid artery, which causes endothelial injury and subsequent thrombus formation. nih.govmdpi.com

Oral administration of this compound showed efficacy in this model, indicating its potential as an orally available antithrombotic agent. nih.govacs.org The active metabolite, ACT-246475, also demonstrated dose-dependent prevention of thrombus formation when administered intravenously. nih.gov Studies have shown that both ACT-246475 and ticagrelor (B1683153), another P2Y12 antagonist, inhibit FeCl3-induced thrombus formation in the rat carotid artery in a dose-dependent manner. nih.gov

Prevention of Carotid Artery Occlusion

In the rat FeCl3 thrombosis model, the efficacy of antithrombotic agents is often assessed by their ability to prevent or delay the occlusion of the carotid artery. nih.gov Treatment with this compound's active form, ACT-246475, prevented the reduction in blood flow velocity induced by the injury. nih.gov At high doses, both ACT-246475 and ticagrelor were able to normalize blood flow and completely prevent thrombus formation, as confirmed by histological analysis. nih.gov Intermediate doses of ACT-246475 restored baseline blood flow to at least 65%. nih.gov

Comparative Pharmacodynamic Studies with Existing P2Y12 Inhibitors

Comparison with Thienopyridines (e.g., Clopidogrel (B1663587), Prasugrel)

Thienopyridines like clopidogrel and prasugrel (B1678051) are irreversible inhibitors of the P2Y12 receptor. whiterose.ac.ukacc.org In contrast, this compound's active metabolite, ACT-246475, is a reversible antagonist. tandfonline.com Preclinical studies have suggested that ACT-246475 may have a wider therapeutic window compared to clopidogrel. nih.govacs.org This suggests a potential for a better safety profile, particularly concerning bleeding risk, while maintaining antithrombotic efficacy. nih.gov Prasugrel is noted to be more potent and have a quicker onset of action than clopidogrel. nih.gov

Comparison with Cyclopentyl-triazolopyrimidines (e.g., Ticagrelor)

Ticagrelor is a reversible, direct-acting P2Y12 receptor antagonist, similar to ACT-246475. nih.govtandfonline.com A comparative study in a rat model of thrombosis and hemostasis directly compared the effects of ACT-246475 and ticagrelor. nih.gov Both compounds demonstrated dose-dependent antithrombotic efficacy. nih.gov However, at doses that achieved comparable levels of high antithrombotic effect, ticagrelor was associated with a significantly greater increase in blood loss compared to ACT-246475. nih.gov Specifically, the increase in blood loss was 2.6-fold higher with ticagrelor. nih.gov This suggests that ACT-246475 may possess a wider therapeutic window than ticagrelor. nih.gov One potential reason for this difference is the high selectivity of ACT-246475 for the P2Y12 receptor, which may result in fewer off-target effects, such as vasodilation, that can be observed with ticagrelor. nih.gov

Table 1: Comparative Antithrombotic and Bleeding Effects of ACT-246475 and Ticagrelor in a Rat Model

| Compound | Antithrombotic Efficacy | Increase in Blood Loss (relative to control) |

|---|---|---|

| ACT-246475 | Dose-dependent inhibition of thrombus formation | Significantly less than ticagrelor at equivalent antithrombotic doses |

| Ticagrelor | Dose-dependent inhibition of thrombus formation | 2.6-fold higher than ACT-246475 at high efficacy doses nih.gov |

Correlation between Systemic Exposure and Pharmacodynamic Effects in Animal Models

The relationship between the systemic exposure to a drug and its pharmacodynamic effects is a critical aspect of drug development. nih.govfrontiersin.org For this compound, studies have shown a correlation between the plasma concentrations of its active metabolite, ACT-246475, and the observed antiplatelet effects. researchgate.netresearchgate.net Establishing this relationship in animal models is crucial for predicting the therapeutic dose range in humans. europa.eunih.gov The systemic exposure at doses that produce a pharmacodynamic effect in relevant animal models is a key consideration for assessing potential safety and efficacy. europa.eu In early human trials, it was observed that platelet inhibition correlated with the exposure to ACT-246475. researchgate.netresearchgate.net

Advanced Methodologies and Structural Biology in Act 281959 Research

Application of Structural Insights for P2Y12 Receptor Ligand Design

Structural biology, particularly X-ray crystallography, has provided significant insights into the P2Y12 receptor, an important target for antithrombotic drugs Current time information in Garhwal Division, IN.wikipedia.org. The determination of the crystal structures of the human P2Y12 receptor, both in its agonist-bound and antagonist-bound states, has been instrumental in understanding how different ligands interact with the receptor Current time information in Garhwal Division, IN.wikipedia.orgnih.govuni.lu. These structures have revealed atypical features compared to other G protein-coupled receptors (GPCRs), such as the distinct conformation of helix V and the dynamic nature of a conserved disulfide bridge in the antagonist-bound state wikipedia.org.

Structural information enables the rational design of novel ligands and guides the modification of existing ones to improve their properties sina.cn. Molecular modeling studies based on these structures have been performed to predict the binding modes of various classes of P2Y12 receptor ligands Current time information in Garhwal Division, IN.uni.lu. This structure-based approach has helped rationalize structure-activity relationships within different ligand classes, providing valuable information for designing improved compounds Current time information in Garhwal Division, IN.uni.lu. While specific details on the structural design of ACT-281959 itself based directly on these crystal structures are not extensively detailed in the provided information, the general principles of using structural insights for P2Y12 ligand design are highly relevant to the development of potent antagonists like the active form of this compound bioregistry.io. Optimization steps leading to ACT-246475, the active moiety of this compound, involved exploring structural requirements and structure-activity relationships bioregistry.iouni.lu.

Development and Utilization of Fluorescent P2YR Imaging Tools

Fluorescent imaging tools targeting P2Y receptors, including P2Y12, have been developed and utilized in research. These tools are valuable for characterizing receptors in living cells and studying their localization and function sina.cn. For instance, ligands for P2Y12 receptors have been leveraged for the rational design of fluorescent imaging probes, particularly for labeling microglia, which express P2Y12 receptors. One strategy involves conjugating fluorescent dyes to P2Y12 receptor ligands. These fluorescent probes allow for selective labeling and analysis of cells expressing the P2Y12 receptor using techniques such as flow cytometry and confocal laser scanning microscopy. The development of such tools aids in the study of P2Y12 receptor expression and its role in various biological processes. The availability of fluorescent P2Y receptor imaging tools has also stimulated research into identifying low-affinity P2Y receptor antagonists.

High-Throughput Screening Methods for P2Y12 Receptor Antagonists

High-Throughput Screening (HTS) plays a crucial role in the discovery of new drug candidates, including P2Y12 receptor antagonists. HTS involves rapidly testing large libraries of chemical compounds to identify those that exhibit a desired activity, such as inhibiting ADP-induced platelet aggregation via the P2Y12 receptor. This method allows for the efficient identification of initial "hits" that can then be further optimized. The discovery path leading to this compound involved HTS. Specifically, this compound was developed from a starting hit compound identified through HTS of a chemical library. This hit-to-lead process involves optimization using techniques like parallel synthesis and structure-activity relationship (SAR) exploration to improve potency and other pharmacological properties uni.lu. HTS methods often utilize assays that measure the inhibition of ADP-induced platelet aggregation or radioligand binding displacement.

Future Directions and Emerging Research Avenues for P2y12 Antagonists

Exploration of P2Y12 Receptor Function Beyond Platelets

While the P2Y12 receptor is critically important in platelet activation and aggregation, it is also expressed in other tissues, notably within the central nervous system (CNS). Research is increasingly focusing on these extra-platelet roles to understand the full scope of P2Y12 receptor biology researchgate.netresearchgate.netnih.gov.

Role in Neuroinflammation and Microglial Activation

The P2Y12 receptor is significantly expressed on microglia, the resident immune cells of the CNS researchgate.netnih.gov. In the context of neuroinflammation and injury, microglial activation is a key process, and the P2Y12 receptor plays a central role in mediating this activation researchgate.netnih.gov. Studies indicate that P2Y12 receptor engagement is necessary for microglial repair responses following injury in rodents, and inhibition of this receptor can negatively impact brain repair and regeneration processes nih.gov. This highlights a complex role for P2Y12 signaling in the CNS immune response, suggesting that modulating this receptor could have implications for neurological disorders involving neuroinflammation researchgate.netnih.gov.

Development of Brain-Penetrant P2Y12 Ligands for Central Nervous System Studies

Given the identified role of P2Y12 receptors on microglia in neuroinflammation and brain repair, there is a growing need for P2Y12 ligands that can effectively cross the blood-brain barrier to facilitate CNS-specific research researchgate.net. Developing brain-penetrant P2Y12 antagonists is crucial for further investigating the precise roles of microglial P2Y12 receptors in various neurological conditions and for exploring their potential as therapeutic targets researchgate.net. While ACT-281959 and ACT-246475 are being studied as P2Y12 antagonists, their brain penetrance is not explicitly detailed in the available information, underscoring a general area of research needed for P2Y12 ligands targeting CNS applications.

Novel Prodrug Strategies for Improved Pharmacological Profiles

The development of prodrugs like this compound represents a key strategy to enhance the pharmacological properties of active drug compounds iipseries.orgijpsjournal.comijarsct.co.inijpsjournal.commdpi.com. This compound is an oral prodrug of ACT-246475, designed to improve the bioavailability of the active phosphonic acid derivative iipseries.orgijpsjournal.comijarsct.co.inpatsnap.comijpsjournal.comresearchgate.netmdpi.comresearchgate.net. The prodrug is activated through the hydrolysis of two ester chains attached to the phosphonic acid group iipseries.orgijpsjournal.comijarsct.co.inijpsjournal.commdpi.com. Clinical evaluations have shown that this compound is well-tolerated and produces dose-dependent concentrations of the active form, ACT-246475 iipseries.orgijpsjournal.comijpsjournal.comnih.gov. Exploratory formulations of this compound have demonstrated enhanced bioavailability and antiplatelet effects of ACT-246475 nih.gov. This approach highlights the ongoing effort to optimize drug delivery and efficacy for P2Y12 antagonists.

Investigation of Allosteric and Orthosteric Binding Sites on P2Y12 Receptor

The P2Y12 receptor possesses both an orthosteric binding site, where the endogenous ligand ADP binds, and allosteric sites that can modulate receptor activity researchgate.netd-nb.infonih.gov. Approved P2Y12 antagonists exhibit diverse binding mechanisms. For instance, thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051) are irreversible allosteric inhibitors that bind to a cysteine residue outside the orthosteric site d-nb.infonih.gov. Ticagrelor (B1683153), a reversible antagonist, binds to a different site than thienopyridines and ADP frontiersin.org. Selatogrel acts as an inverse agonist by stabilizing the inactive conformation of the receptor researchgate.net. Understanding the interactions of P2Y12 antagonists, including compounds like ACT-246475, with these different binding sites is crucial for designing molecules with desired efficacy, reversibility, and reduced off-target effects. While ACT-246475 is characterized as a reversible antagonist, specific details regarding its orthosteric or allosteric binding mode were not available in the provided search results researchgate.netnih.govresearchgate.net. Future research continues to explore these binding sites to develop improved P2Y12 inhibitors.

Synergistic Antagonism of P2Y1 and P2Y12 Receptors

Platelet activation involves signaling through both P2Y1 and P2Y12 receptors, which are both activated by ADP researchgate.netmdpi.com. The P2Y1 receptor mediates initial, rapid platelet shape change and aggregation, while the P2Y12 receptor is essential for sustained aggregation and thrombus stabilization researchgate.net. Research is exploring the potential benefits of simultaneously inhibiting both P2Y1 and P2Y12 receptors, which could offer synergistic antiplatelet effects and potentially a wider therapeutic window with reduced bleeding risk compared to targeting P2Y12 alone mdpi.comacs.orgnih.gov. While this represents an important future direction in antiplatelet therapy, the available information does not indicate that this compound or ACT-246475 are being investigated for dual P2Y1 and P2Y12 antagonism; they are primarily described as P2Y12 antagonists.

Q & A

Q. What distinguishes ACT-281959 from other P2Y12 receptor antagonists, and how does its prodrug design influence bioavailability?

this compound is an oral prodrug of ACT-246475, a novel P2Y12 receptor antagonist. Unlike thienopyridines (e.g., clopidogrel), ACT-246475 contains a phosphonic acid group, which enhances potency and reduces bleeding risks . The prodrug design incorporates two ester chains that undergo hydrolysis in vivo to release the active compound. This design improves oral bioavailability by masking the polar phosphonic acid group, enabling efficient absorption . Researchers should validate hydrolysis kinetics using in vitro assays (e.g., plasma stability tests) and correlate results with in vivo pharmacokinetic (PK) data from clinical trials like NCT01954615 .

Q. How should researchers design a Phase I clinical trial to evaluate this compound’s safety and dose-response relationship?

A Phase I trial should include dose-escalation cohorts to assess safety, tolerability, and PK/PD (pharmacodynamic) profiles. Key endpoints include:

- Safety : Incidence of adverse events (e.g., headaches, bleeding) .

- PK Metrics : Cmax, AUC, and hydrolysis rate of this compound to ACT-246475 .

- PD Metrics : Platelet inhibition measured via light transmission aggregometry . Control for variables such as food intake, CYP enzyme polymorphisms, and renal/hepatic function. Use crossover designs to minimize inter-subject variability .

Q. What methodological approaches are critical for analyzing this compound’s therapeutic window in preclinical models?

Preclinical studies should compare efficacy (e.g., thrombosis inhibition in a rat ferric chloride model) with bleeding risks (e.g., surgical blood loss models). Calculate the therapeutic index (TI) as the ratio of the minimum effective dose (ED50) to the dose causing significant bleeding. ACT-246475 demonstrated a wider TI than clopidogrel in rats, attributed to its reversible binding and reduced off-target effects . Validate results using species-specific metabolic profiling to account for interspecies differences in prodrug activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent efficacy across preclinical and clinical datasets?

Discrepancies may arise from differences in hydrolysis rates between species or variability in patient demographics (e.g., esterase activity, comorbidities). To address this:

- Conduct population PK/PD modeling to identify covariates (e.g., age, renal function) influencing drug exposure .

- Perform subgroup analyses of clinical trial data (e.g., NCT01954615) to stratify responders vs. non-responders .

- Use in vitro-in vivo extrapolation (IVIVE) to reconcile preclinical hydrolysis data with human PK profiles .

Q. What experimental strategies optimize the hydrolysis rate of this compound to enhance active metabolite exposure?

Hydrolysis efficiency depends on esterase enzyme activity and prodrug structural features. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Modify ester chain steric hindrance (e.g., isopropyl vs. methyl groups) to tune hydrolysis rates .

- Co-Administration with Enzyme Modulators : Test esterase inhibitors/inducers to modulate activation kinetics in vitro .

- Nanoparticle Encapsulation : Use lipid-based carriers to protect the prodrug from premature hydrolysis in the gut .

Q. How can researchers evaluate this compound’s potential for drug-drug interactions (DDIs) in polypharmacy scenarios?

- In Vitro Screening : Assess CYP450 inhibition/induction and esterase competition using human liver microsomes .

- Mechanistic Modeling : Incorporate DDI risk into physiologically based PK (PBPK) models, accounting for shared metabolic pathways (e.g., CYP2C19 for clopidogrel vs. esterases for this compound) .

- Clinical Monitoring : In post-marketing studies, track bleeding events or efficacy loss in patients on concomitant medications (e.g., NSAIDs, SSRIs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.